Totarolone
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4aS,10aR)-7-hydroxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C20H28O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16,21H,6,9-11H2,1-5H3/t16-,20+/m0/s1 |
InChI Key |
AOHUEFCBXPOOLQ-OXJNMPFZSA-N |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)O |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)O |
Synonyms |
totarolone |
Origin of Product |
United States |
Isolation and Elucidation from Natural Sources
Bioprospecting and Source Organisms
Totarolone has been identified in several natural sources, highlighting its presence across different plant families and even in apicultural products.
Tetraclinis articulata (Vahl) Masters, commonly known as the Arar tree, is a coniferous tree belonging to the Cupressaceae family. This species is endemic to the West Mediterranean Basin, primarily found in the Atlas Mountains of Morocco, Algeria, and Tunisia, with smaller populations in Malta and Spain cabidigitallibrary.org. Research has confirmed the presence of this compound in Tetraclinis articulata um.edu.mtcapes.gov.brcapes.gov.brupenn.edu. Studies on the chemical composition of T. articulata have identified various diterpenoids, including this compound, particularly from its leaves and wood researchgate.net. The essential oil composition of T. articulata can vary based on geographical location, with major constituents often including monoterpenes like α-pinene, bornyl acetate, and camphor (B46023) cabidigitallibrary.orgnih.govresearchgate.netresearchgate.net.
This compound is also found in propolis, a resinous substance collected by honeybees from various plant sources and mixed with beeswax and bee secretions um.edu.mtmdpi.com. The chemical composition of propolis is highly variable and depends significantly on the local flora available to the bees mdpi.comthieme-connect.com. In propolis samples, particularly those from regions with conifer trees, diterpenes like this compound and totarol (B1681349) have been identified as major constituents um.edu.mtmdpi.comthieme-connect.commdpi.comsemanticscholar.org. For instance, propolis from South Greece has shown this compound as a significant diterpene, confirming the presence of conifer trees as plant sources for these samples thieme-connect.com. Maltese propolis has also been reported to contain this compound, with Tetraclinis articulata being identified as a possible botanical source for its production um.edu.mt.
This compound shares a biosynthetic relationship with metabolites found in Podocarpus totara, a conifer tree native to New Zealand wikipedia.org. The most well-known diterpene from Podocarpus totara is totarol, which was first isolated from its heartwood wikipedia.orgresearchgate.nettreetrust.org.nzuni.lu. Totarol is a bioactive diterpene, and its presence in Podocarpus totara is linked to the tree's notable resistance to rotting wikipedia.orgtreetrust.org.nz. While totarol is a key metabolite, this compound is an oxidized derivative of totarol, suggesting a close biosynthetic pathway. Both totarol and this compound are diterpenoids, a class of natural products derived from four isoprene (B109036) units. The shared structural features and co-occurrence in related plant families (Podocarpaceae for Podocarpus totara and Cupressaceae for Tetraclinis articulata) underscore their common biogenetic origins researchgate.netwikipedia.orgresearchgate.net.
Occurrence in Propolis and Related Apicultural Products
Advanced Extraction Methodologies for Diterpenoids
The extraction of diterpenoids like this compound from natural matrices often employs advanced green technologies to enhance efficiency and minimize environmental impact. These methods are designed to improve yield and selectivity while reducing solvent consumption and extraction time researchgate.netresearchgate.netnih.gov.
Common advanced extraction methodologies include:
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of compounds into the solvent. UAE can significantly reduce extraction time and increase yields researchgate.netnih.govgoogle.com.
Microwave-Assisted Extraction (MAE): MAE uses microwave irradiation to heat the solvent and plant material, accelerating the transfer of compounds. It is known for its efficiency in extracting various natural products researchgate.netnih.gov.
Supercritical Fluid Extraction (SFE): SFE employs supercritical fluids, typically carbon dioxide, as solvents. Supercritical CO₂ offers advantages such as low surface tension, high solvating capacity, and the ability to extract sensitive or easily oxidized compounds. It is considered a green technology as it often eliminates the need for a concentration step post-extraction wikipedia.orgresearchgate.netresearchgate.netnih.gov.
Enzyme-Assisted Extraction (EAE): EAE uses enzymes to break down plant cell structures, improving the release of target compounds. This method is eco-friendly, non-toxic, and can lead to high yields of bioactive compounds researchgate.netnih.gov.
Pressurized Liquid Extraction (PLE) / Pressurized Solvent Extraction (PSE): These methods use elevated pressure and temperature to enhance the solubility and mass transfer of compounds, allowing for rapid and efficient extraction with reduced solvent volumes researchgate.netnih.gov.
These advanced techniques offer improvements over conventional methods like maceration or Soxhlet extraction, which can be time-consuming, use large solvent volumes, or potentially degrade heat-sensitive compounds researchgate.netgoogle.comijresm.com.
Chromatographic Separation Techniques for Natural Product Isolation
Following extraction, complex mixtures of natural products require sophisticated chromatographic techniques for the isolation and purification of individual compounds like this compound. These techniques leverage differences in polarity, size, and other chemical properties to achieve high resolution and purity column-chromatography.comiipseries.org.
Key chromatographic separation techniques include:
Column Chromatography (CC): A widely used preparative technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or Sephadex). Compounds are separated based on their differential adsorption and elution rates using a solvent gradient researchgate.netcolumn-chromatography.comiipseries.org.
High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique offering high resolution and sensitivity. HPLC is particularly effective for separating complex mixtures of natural products, including diterpenoids, by pumping the sample through a column under high pressure. It is often coupled with UV-visible or mass spectrometric detectors for identification and quantification researchgate.netiipseries.orgnih.gov. Preparative HPLC (prep-HPLC) is used for isolating compounds in larger quantities researchgate.netnih.gov.
Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for preliminary screening and qualitative analysis of natural product extracts. It involves spotting the sample onto a thin layer of adsorbent material and developing the chromatogram with a solvent system um.edu.mtiipseries.org.
Vacuum Liquid Chromatography (VLC): An efficient and relatively inexpensive technique suitable for both large-scale and small-scale fractionation of extracts. VLC is essentially a preparative TLC technique conducted under vacuum conditions, allowing for faster separations with good resolution iipseries.orgfurb.br.
Counter-Current Chromatography (CCC) / High-Speed Counter-Current Chromatography (HSCCC): These liquid-liquid chromatographic methods offer high separation efficiency without a solid support, reducing sample loss and irreversible adsorption. They are increasingly used for the isolation of diterpenes, though they can be time-consuming researchgate.netnih.gov.
The choice of chromatographic technique depends on the complexity of the mixture, the desired purity, and the quantity of the target compound. Often, a combination of these techniques is employed to achieve optimal isolation and purification of diterpenoids such as this compound researchgate.netijresm.com.
Table 1: Key Natural Sources of this compound and Related Diterpenoids
| Source Organism / Product | Compound(s) Identified | Family / Type | Reference |
| Tetraclinis articulata | This compound, Totarol | Cupressaceae | um.edu.mtcapes.gov.brresearchgate.net |
| Propolis | This compound, Totarol | Apicultural | um.edu.mtmdpi.comthieme-connect.com |
| Podocarpus totara | Totarol | Podocarpaceae | wikipedia.orgresearchgate.nettreetrust.org.nz |
Table 2: Advanced Extraction Methodologies for Diterpenoids
| Method | Principle | Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves disrupt cell walls, enhancing solvent penetration. | Reduced extraction time, increased yields, eco-friendly. | researchgate.netnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave irradiation heats solvent and matrix, accelerating mass transfer. | Efficient, faster extraction. | researchgate.netnih.gov |
| Supercritical Fluid Extraction (SFE) | Uses fluids above their critical temperature and pressure as solvents. | High selectivity, environmentally friendly, no solvent residue. | wikipedia.orgresearchgate.netresearchgate.net |
| Enzyme-Assisted Extraction (EAE) | Enzymes degrade cell walls, releasing compounds. | Eco-friendly, non-toxic, high yields, low cost. | researchgate.netnih.gov |
| Pressurized Liquid Extraction (PLE) | Elevated pressure and temperature enhance solubility and mass transfer. | Rapid, efficient, reduced solvent consumption. | researchgate.netnih.gov |
Table 3: Chromatographic Separation Techniques for Natural Product Isolation
| Technique | Principle | Application | Reference |
| Column Chromatography (CC) | Differential adsorption and elution on a stationary phase. | Preparative isolation, fractionation of crude extracts. | column-chromatography.comiipseries.org |
| High-Performance Liquid Chromatography (HPLC) | High-pressure pumping through a packed column, differential partitioning. | High-resolution separation, quantification, preparative isolation (prep-HPLC). | iipseries.orgnih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent, differential migration. | Qualitative analysis, preliminary screening, method development. | um.edu.mtiipseries.org |
| Vacuum Liquid Chromatography (VLC) | Preparative TLC under vacuum, rapid solvent flow. | Rapid fractionation, suitable for large and small samples. | iipseries.orgfurb.br |
| Counter-Current Chromatography (CCC/HSCCC) | Liquid-liquid partitioning without solid support. | High separation efficiency, reduced sample loss. | researchgate.netnih.gov |
Synthetic Organic Chemistry of Totarolone
Semisynthetic Routes and Chemical Transformations
Conversion to Cognate Diterpenoids (e.g., Totarol)
The synthetic organic chemistry of totarolone is intricately linked to the preparation of other related diterpenoids, notably totarol (B1681349). An efficient, convergent synthetic route has been developed that enables the preparation of totarol, totaradiol, and this compound from common precursors nih.govacs.orgacs.org. This synthetic strategy often involves a diastereoselective epoxide/alkene/arene bicyclization, which provides a versatile pathway to these tricyclic natural products nih.govacs.orgacs.orgacs.orgnih.gov.
| Diterpenoid | Precursor/Conversion Method | Key Transformation | Yield (if specified for this compound) | References |
| This compound | Alkene + AD-mix-β | Diol formation | 33% | encyclopedia.pub |
| Totarol | This compound | Wolff-Kishner reduction | Not specified | encyclopedia.pub |
| Totarol, Totaradiol, this compound | Common precursors via diastereoselective epoxide/alkene/arene bicyclization | Polycyclization, deoxygenation/oxidation | Not specified | nih.govacs.orgacs.org |
Computational and Theoretical Insights into Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has proven instrumental in understanding the reactivity and regioselectivity of this compound and other diterpenes. These theoretical approaches provide detailed insights into reaction mechanisms and the electronic factors governing chemical transformations.
Density Functional Theory (DFT) in Reaction Mechanism Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method widely applied to analyze the mechanisms of organic reactions, including those involving diterpenes like this compound mdpi.comresearchgate.netsioc-journal.cnrsc.orgsioc-journal.cn. Studies have employed DFT, often utilizing the B3LYP/6-31G(d) method, to investigate the reactivity and regioselectivity in various reactions, such as esterification and Baeyer-Villiger oxidation involving this compound, totaradiol, and totaratriol medjchem.comafricaresearchconnects.comafricaresearchconnects.comresearchgate.netgrowingscience.com.
DFT calculations allow for a comprehensive theoretical study of reaction pathways, including the identification and characterization of transition states medjchem.comafricaresearchconnects.comresearchgate.net. This enables researchers to understand the energetic profiles of reactions and the factors that dictate their outcomes. For instance, in esterification reactions of diterpenes, DFT studies have provided a deeper understanding of the observed regioselectivity africaresearchconnects.comafricaresearchconnects.com.
Regioselectivity Determinants: Nucleophilic Parr Functions and Electrostatic Potential
The regioselectivity observed in the reactions of this compound and related diterpenes can be elucidated by analyzing specific electronic properties, namely nucleophilic Parr functions (P-k) and the electrostatic potential medjchem.comafricaresearchconnects.comafricaresearchconnects.comresearchgate.netalliedacademies.org.
Nucleophilic Parr Functions (P-k): These functions are derived from conceptual DFT and provide a quantitative measure of the local nucleophilicity at different atomic sites within a molecule. By examining the P-k values, chemists can predict the most favorable sites for nucleophilic attack in a reaction medjchem.comresearchgate.netalliedacademies.org. In the context of diterpenes, the analysis of nucleophilic Parr functions has successfully explained the regioselectivity observed in esterification and Baeyer-Villiger reactions medjchem.comafricaresearchconnects.comafricaresearchconnects.com.
Electrostatic Potential (V(r)): The electrostatic potential maps the charge distribution around a molecule, indicating regions of electron richness (negative potential) and electron deficiency (positive potential). These maps are crucial for understanding initial attractive interactions between reacting molecules alliedacademies.org. Regions where the electrostatic potential V(r) is negative are typically attractive to electrophilic species, while regions with positive V(r) are attractive to nucleophilic species alliedacademies.org. For diterpenes, the electrostatic potential, alongside Parr functions, helps to explain why certain positions are preferentially reacted over others, indicating that regioselectivity is both kinetically and thermodynamically favorable, with electronic density often concentrated at multi-substituted carbon sites medjchem.comafricaresearchconnects.comresearchgate.net.
The combined application of nucleophilic Parr functions and electrostatic potential provides a robust theoretical framework for interpreting and predicting the regioselectivity in the synthetic transformations of this compound and other complex diterpenoids africaresearchconnects.comalliedacademies.org.
Mechanistic Investigations of Biological Activities in Vitro Focus
Antimicrobial Action Pathways
Studies on Totarol (B1681349) have revealed multiple pathways through which it exerts its antimicrobial effects, including interactions with bacterial membranes, inhibition of respiration, modulation of efflux pump systems, and interference with cell division.
While early research indicated that Totarol did not detectably perturb the membrane structure of Bacillus subtilis polyu.edu.hk, more recent investigations suggest a role in altering bacterial cellular integrity. Totarol has been observed to decrease the transmembrane potential of B. subtilis and perturb its membrane permeability medchemexpress.com. This suggests that its broad-spectrum antibacterial properties are likely mediated, at least in part, through interactions with bacterial membranes nih.gov. Such membrane disruptions can influence the localization of membrane-associated proteins, including those involved in cell division medchemexpress.com.
Totarol has demonstrated a direct impact on microbial respiration. In studies with Pseudomonas aeruginosa IFO 3080, Totarol inhibited oxygen consumption and respiratory-driven proton translocation in whole cells plos.org. Further investigations using membrane preparations revealed that Totarol inhibited the oxidation of NADH plos.org. Specifically, it was found to inhibit NADH-cytochrome c reductase, NADH-DPIP reductase, and NADH-CoQ reductase, while not affecting cytochrome c oxidase. This suggests that the primary site of respiratory inhibition by Totarol is located near coenzyme Q (CoQ) within the bacterial electron transport chain plos.org.
**Table 1: In Vitro Effects of Totarol on Bacterial Respiration in *P. aeruginosa***
| Respiratory Chain Component/Process | Effect of Totarol | Citation |
| Oxygen consumption (whole cells) | Inhibited | plos.org |
| Respiratory-driven proton translocation (whole cells) | Inhibited | plos.org |
| NADH oxidation (membrane prep.) | Inhibited | plos.org |
| NADH-cytochrome c reductase | Inhibited | plos.org |
| NADH-DPIP reductase | Inhibited | plos.org |
| NADH-CoQ reductase | Inhibited | plos.org |
| Cytochrome c oxidase | Not inhibited | plos.org |
| Site of inhibition | Near CoQ | plos.org |
Totarol functions as an efflux pump inhibitor (EPI), a mechanism that contributes to its antimicrobial activity and its ability to potentiate the effects of other antibiotics. It has shown good antimicrobial activity against effluxing strains of Staphylococcus aureus nih.govoncotarget.com. Subinhibitory concentrations of Totarol have been observed to reduce the minimum inhibitory concentrations (MICs) of selected antibiotics, indicating its role as an EPI nih.govoncotarget.com.
In S. aureus, Totarol reduced ethidium (B1194527) efflux by 50% at a concentration of 15 µM, which is approximately one-fourth of its MIC for the tested strain nih.govoncotarget.com. This data suggests that Totarol acts as a NorA EPI nih.govoncotarget.com. Its modulatory activity against effluxing strains of S. aureus was comparable to that of reserpine (B192253) at half the MIC nih.gov. Furthermore, Totarol has been reported to exhibit modulatory activity against mycobacteria, causing an eightfold potentiation of isoniazid (B1672263) activity at half its MIC (2.5 µg/ml) nih.gov.
**Table 2: Efflux Pump Inhibition by Totarol in *S. aureus***
| Parameter | Value (Totarol) | Reference Strain | Efflux Pump | Citation |
| Ethidium efflux inhibition (IC₅₀) | 15 µM | SA-K3092 | NorA | nih.govoncotarget.com |
| Potentiation of Isoniazid MIC | 8-fold | Mycobacteria | Not specified | nih.gov |
Totarolone, and its closely related compound Totarol, interfere with bacterial cell division by targeting the FtsZ protein. This compound has been specifically noted to exhibit comparable inhibition of the bacterial cell division protein FtsZ to Totarol plos.org.
Detailed mechanistic studies on Totarol demonstrate its potent inhibition of bacterial cytokinesis by perturbing the assembly dynamics of FtsZ polyu.edu.hkrsc.org. In Bacillus subtilis cells, Totarol at a minimum inhibitory concentration of 2 µM inhibited proliferation and strongly induced filamentation, a hallmark of disrupted cell division polyu.edu.hkrsc.org. At a concentration of 1.5 µM, Totarol reduced the frequency of Z-ring occurrence per micrometer of bacterial cell length, indicating that it blocks cytokinesis by inhibiting the formation of the Z-ring polyu.edu.hkrsc.org.
Further in vitro investigations into the effects of Totarol on Mycobacterium tuberculosis FtsZ (MtbFtsZ) revealed that it decreased the assembly of MtbFtsZ protofilaments and potently suppressed its GTPase activity polyu.edu.hk. Totarol was found to bind to MtbFtsZ with a dissociation constant (K_d) of 11 ± 2.3 µM polyu.edu.hk. The compound also induced conformational changes in MtbFtsZ, as evidenced by increased fluorescence intensity of the MtbFtsZ-1-anilinonaphthalene-8-sulfonic acid complex and inhibited fluorescence intensity of N-(1-pyrene)maleimide-labeled MtbFtsZ polyu.edu.hk. These findings collectively suggest that Totarol perturbs the assembly dynamics of FtsZ protofilaments within the Z-ring, thereby inhibiting bacterial proliferation polyu.edu.hkrsc.org.
Table 3: In Vitro Effects of Totarol on FtsZ Protein
| Target/Effect | Value/Observation | Organism/Cell Line | Citation |
| MIC | 2 µM | Bacillus subtilis | polyu.edu.hk |
| Filamentation | Strongly induced | Bacillus subtilis | polyu.edu.hkrsc.org |
| Z-ring frequency | Reduced at 1.5 µM | Bacillus subtilis | polyu.edu.hkrsc.org |
| MtbFtsZ protofilament assembly | Decreased | M. tuberculosis | polyu.edu.hk |
| MtbFtsZ GTPase activity | Potently suppressed | M. tuberculosis | polyu.edu.hk |
| MtbFtsZ binding (K_d) | 11 ± 2.3 µM | M. tuberculosis | polyu.edu.hk |
| MtbFtsZ conformational changes | Induced (fluorescence intensity changes) | M. tuberculosis | polyu.edu.hk |
Modulation of Multidrug Efflux Pump Systems
Antiproliferative and Cytotoxic Mechanisms
Investigations into the antiproliferative and cytotoxic mechanisms have primarily focused on Totarol.
Totarol has demonstrated selective cytotoxic effects against certain human cancer cell lines in vitro. In studies involving SGC-7901 human gastric cancer cells, Totarol induced concentration-dependent cytotoxic effects while exhibiting lower toxicity to normal human gastric epithelial mucosa cells (GES-1) nih.gov. Treatment with Totarol led to significant alterations in cancer cell morphology, including rounding and cellular shrinkage, and the appearance of apoptotic bodies containing damaged and broken chromatin material nih.gov.
Further mechanistic insights reveal that Totarol treatment induced G2/M phase cell cycle arrest in SGC-7901 cells in a concentration-dependent manner nih.gov. It also profoundly suppressed wound healing, indicating an inhibition of cancer cell migration nih.gov. While the observations of damaged chromatin material suggest an impact on DNA, specific molecular targets such as direct DNA synthesis inhibition or α-DNA polymerase targeting by Totarol have not been extensively documented in the available literature.
Table 4: In Vitro Antiproliferative Effects of Totarol on Cancer Cells
| Effect/Observation | Cancer Cell Line | Normal Cell Line | Citation |
| Selective cytotoxicity | SGC-7901 | GES-1 | nih.gov |
| Morphological alterations | SGC-7901 | - | nih.gov |
| Apoptotic bodies | SGC-7901 | - | nih.gov |
| Damaged chromatin material | SGC-7901 | - | nih.gov |
| G2/M cell cycle arrest | SGC-7901 | - | nih.gov |
| Suppression of cell migration | SGC-7901 | - | nih.gov |
Structure Activity Relationship Sar Studies
Correlation of Structural Features with Biological Responses
The biological activities of totarolone and related totarane-type diterpenes are significantly influenced by their structural features. For instance, in the context of antibacterial activity, studies on totarol (B1681349) derivatives have shown that a phenolic moiety is essential for potent antibacterial effects. nih.gov this compound itself has been identified as an inhibitor of the FtsZ protein, which is vital for bacterial cell division. researchgate.net This suggests that structural elements facilitating interaction with FtsZ are key to its antibacterial mechanism.
Beyond antibacterial properties, this compound and other aromatic totarane-type diterpenes exhibit anti-inflammatory activity, particularly against lymphangiogenesis, and have shown a significant response in foam cell formation relevant to atherosclerosis. dntb.gov.ua While the precise structural determinants for these anti-inflammatory effects are complex, the aromatic nature of the totarane scaffold appears to play a role.
Furthermore, investigations into the antiproliferative activities of totarane derivatives, such as the o-quinone and catechol forms, have highlighted the importance of functional groups at the C11 and C12 positions. For example, a catechol derivative demonstrated antiproliferative effects in A-549 lung carcinoma cells by inducing apoptosis, indicating that specific redox-active functionalities on the aromatic ring can be crucial for anticancer potential. researchgate.net
The table below summarizes key structural features and their observed correlations with biological responses in this compound and its derivatives:
| Biological Activity | Key Structural Features (this compound/Derivatives) | Observed Correlation | References |
| Antibacterial | Phenolic moiety (in totarol derivatives) | Essential for potent activity; FtsZ inhibition. | researchgate.netnih.gov |
| Anti-inflammatory | Aromatic totarane-type diterpene scaffold | Activity against lymphangiogenesis; response in foam cell formation. | dntb.gov.ua |
| Antiproliferative | Functional groups at C11 and C12 (e.g., o-quinone, catechol) | Induction of apoptosis in cancer cells. | researchgate.net |
Rational Design of this compound Analogues for Enhanced Bioactivity
Rational design of this compound analogues for enhanced bioactivity is guided by the established SAR principles. The objective is to systematically modify the this compound scaffold to optimize desired biological effects while minimizing undesired ones. nih.gov
For instance, to enhance antibacterial activity, modifications would focus on maintaining or introducing phenolic functionalities, similar to those found critical in totarol, and exploring structural variations that could improve FtsZ inhibition or membrane perturbation, as totarol is known to perturb phospholipid membranes. researchgate.netnih.gov
In the context of antiproliferative activity, the insights from totarane o-quinone and catechol derivatives suggest that introducing or modifying functionalities at the C11 and C12 positions could lead to more potent analogues. This might involve synthesizing derivatives with varying substituents or oxidation states at these positions to optimize the induction of apoptosis. researchgate.net
The rational design process often involves iterative cycles of synthesis, biological evaluation, and SAR analysis, aiming to achieve improved potency, selectivity, and potentially other desirable pharmacological properties. While specific detailed examples of rationally designed this compound analogues with enhanced bioactivity are not extensively documented, the general principles derived from related diterpenes provide a framework for such endeavors.
Computational Chemistry in SAR Modeling
Computational chemistry plays an increasingly vital role in modern SAR studies, enabling the prediction of biological activities, the design of novel compounds, and the exploration of vast chemical spaces. nih.govspirochem.com
Quantitative Structure-Activity Relationship (QSAR) approaches are computational methods that establish mathematical models correlating a compound's chemical structure with its biological activity. slideshare.netnih.govfrontiersin.org These models use various molecular descriptors (e.g., lipophilicity, electronic properties, steric effects) to predict the activity of new, untested compounds. slideshare.net QSAR is a powerful tool for lead optimization, allowing researchers to prioritize compounds and guide structural modifications in silico before experimental synthesis and testing. nih.govnih.gov Although specific QSAR studies solely on this compound are not widely detailed, the principles are broadly applicable to diterpenoids and natural products. For example, this compound has been included in in silico studies for potential beta-cell regeneration through DYRK1A inhibition, indicating the use of computational models in its assessment. etflin.com
Fragment-Based Drug Discovery (FBDD) is a strategy that starts with small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govbiosolveit.defrontiersin.org SAR is then systematically explored by "growing" these fragments into adjacent binding pockets, "linking" two fragments that bind in separate pockets, or "merging" fragments that interact within the same binding site. nih.govbiosolveit.de This approach is particularly effective when structural information of the fragment-target complex is available, guiding the iterative optimization process. frontiersin.org Techniques like NMR spectroscopy are often used in FBDD to identify and characterize fragment binding, providing crucial SAR insights. nih.govdovepress.com
Chemical space exploration, often guided by computational methods including deep neural networks, involves navigating the immense theoretical space of possible molecules to identify novel drug candidates and scaffolds. arxiv.orgnih.govchemrxiv.orgrsc.org This enables the discovery of compounds with improved potency and diverse structural characteristics, providing a powerful avenue for the design and optimization of this compound analogues by exploring a wide range of chemical modifications efficiently. nih.govchemrxiv.org
Advanced Analytical Techniques for Totarolone Research
High-Resolution Separation and Identification
High-resolution separation techniques are crucial for isolating totarolone from complex natural matrices or synthetic mixtures, enabling its subsequent identification and quantification.
Liquid chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the separation and analysis of diterpenoids, including this compound. HPLC offers high resolution, allowing for the precise separation of compounds in complex samples. While specific HPLC parameters for this compound are not extensively detailed in the provided search results, general applications for diterpenoids highlight its utility. For instance, HPLC-UV methods have been developed for the quantitative analysis of diterpenoids, with separations achieved on C18 columns using mobile phases like water and acetonitrile, and UV detection at specific wavelengths (e.g., 225 nm for quantification of andrographolide (B1667393) and dehydroandrographolide). researchgate.net Validated HPLC methods for diterpenoids demonstrate good linearity, precision, and accuracy, with recovery values often ranging from 98.00% to 101.36%. researchgate.netchula.ac.th
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, and this compound has been identified using GC, often coupled with mass spectrometry (GC-MS). um.edu.mtthieme-connect.comnih.gov For example, GC-FID analysis has been used to identify this compound as a minor component (0.3193%) in guggul essential oil extracted from Boswellia serrata. In studies of propolis, GC-MS has been instrumental in identifying this compound as a constituent. um.edu.mtthieme-connect.com
Thin-Layer Chromatography (TLC) serves as a simpler, yet effective, separation technique often used for initial screening and comparison of compounds. This compound has been characterized using TLC, exhibiting identical chromatographic properties when compared to authentic samples. nih.govgla.ac.uk TLC is also used to compare propolis samples and identify marker bands. um.edu.mttandfonline.com For diterpenoid analysis, HPTLC (High-Performance Thin-Layer Chromatography) methods have been validated for simultaneous quantification, demonstrating good separation on silica (B1680970) gel plates using solvent systems like chloroform:acetone (98:2 v/v) or chloroform:ethanol (9.8:0.2 v/v), followed by densitometric reflection/absorption. researchgate.netnih.gov
Advanced Liquid Chromatography (LC) Techniques (e.g., HPLC)
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and molecular fingerprinting of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a primary tool for the structural assignment of this compound. Synthetic this compound has exhibited 13C and 1H NMR spectra in good agreement with reported values, confirming its structure. nih.gov For instance, 1H NMR spectra of this compound reveal characteristic signals for aromatic ortho-coupled protons, singlet methyl groups, and an isopropyl group attached to a benzene (B151609) ring. vjs.ac.vn 13C NMR and DEPT spectra provide information on the carbon skeleton, including the presence of a ketone group, methyl, methylene, methine, and quaternary carbons, and confirm the presence of an aromatic ring. vjs.ac.vn HMBC correlations further aid in confirming the placement of substituents like the isopropyl and phenolic hydroxyl groups. vjs.ac.vn NMR spectroscopy is considered a powerful analytical technique for the structural elucidation of unknown compounds, providing information about the molecular structure, different types of protons, and their electronic environments. jchps.comstanford.eduslideshare.netipb.pt
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are critical for determining the molecular weight, elemental composition, and fragmentation patterns of this compound, providing a unique molecular fingerprint. This compound's mass spectrum (GC-MS) is available in databases like Adams' Essential Oil Components. nih.gov GC-MS has been frequently used for the identification of this compound in various natural extracts, such as essential oils and propolis, by comparing its mass spectrum with library data. um.edu.mtthieme-connect.comnih.govtandfonline.comthieme-connect.comdiabloanalytical.com For example, the positive ESI-MS of this compound derivatives has shown molecular ion peaks that aid in structural confirmation. vjs.ac.vn LC-MS methods, including those with electrospray ionization (ESI) and multiple reaction monitoring (MRM), have been developed and validated for the analysis of diterpenoids, offering high sensitivity and specificity for quantitative analysis. nih.govresearchgate.net These techniques are crucial for profiling complex mixtures and identifying specific compounds like this compound based on their unique fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Method Validation and Quality Assurance in Diterpenoid Analysis
Method validation and quality assurance are essential to ensure the reliability, accuracy, and consistency of analytical results for diterpenoids like this compound. Validation typically follows guidelines from organizations such as the International Conference on Harmonization (ICH). chula.ac.thresearchgate.netnih.gov
Key validation parameters include:
Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components in the sample. chula.ac.thnih.gov
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. For diterpenoids, good correlations (r > 0.99) are typically achieved. researchgate.netchula.ac.thresearchgate.netnih.gov
Precision: Assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (%RSD) often less than 3%. researchgate.netchula.ac.thresearchgate.netnih.gov
Accuracy: Determining the closeness of agreement between the test result and the accepted reference value. Recovery studies, often performed by standard addition, typically show recovery values between 97% and 101.36%. researchgate.netchula.ac.thresearchgate.netnih.gov
Robustness: Evaluating the capacity of a method to remain unaffected by small, deliberate variations in method parameters. chula.ac.thresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netchula.ac.thresearchgate.netnih.gov
These validation steps confirm that the analytical methods are suitable for their intended purpose, providing confidence in the quantitative and qualitative analysis of this compound and other diterpenoids in various research and quality control applications. researchgate.netnih.govnih.govsemanticscholar.orgjst.go.jp
Future Directions and Emerging Research Avenues
Innovations in Synthetic Strategies for Complex Diterpenoids
Innovations in synthetic strategies for complex diterpenoids like Totarolone are crucial for enabling broader research and potential applications. Recent advancements have demonstrated efficient and convergent routes to this compound and its related diterpenes, such as totarol (B1681349) and totaradiol. One notable approach involves a diastereoselective epoxide/alkene/arene bicyclization, which has successfully facilitated the preparation of this compound nih.govnih.gov. Furthermore, the application of the Corey-Seebach reagent has been explored in the synthesis of this compound, serving as an intermediate that can be subsequently transformed into totarol through reactions like Wolff-Kishner reduction nih.govinvivochem.cn. Investigations into naphthalene (B1677914) derivatives as precursors also represent a promising avenue for this compound synthesis, with studies exploring autoxidation as a key biosynthetic step .
Future directions in synthetic strategies for complex diterpenoids are expected to embrace creative methodologies, including diversity-oriented synthesis (DOS) and biomimetic approaches, to generate structurally diverse libraries. The integration of advanced technologies such as photo-, electro-, mechano-, microwave, continuous flow, and automated chemistry, along with artificial intelligence (AI) and data-driven approaches, is anticipated to streamline synthetic processes and enhance efficiency. These innovations aim to shorten the timeline from discovery to scalable manufacture, addressing challenges in green energy, resilient food production, and emerging healthcare needs.
| Synthetic Strategy | Description | Relevance to this compound |
| Diastereoselective Bicyclization | Efficient, convergent synthesis involving epoxide/alkene/arene bicyclization. | Enables preparation of this compound and related diterpenes nih.govnih.gov. |
| Corey-Seebach Reagent Application | Utilizes the Corey-Seebach reagent for intermediate synthesis, followed by transformation. | Demonstrated in the synthesis pathway leading to this compound nih.govinvivochem.cn. |
| Naphthalene Derivative Precursors | Explores alternative starting materials and biosynthetic pathways. | Investigated for potential routes to this compound synthesis . |
| Advanced Technologies (AI, Automation, Flow Chemistry) | Leverages modern tools to enhance efficiency, selectivity, and scalability. | Future-oriented approaches for more sustainable and efficient production. |
Deepening Mechanistic Understanding at the Molecular Level
Deepening the mechanistic understanding of this compound at the molecular level is critical for fully realizing its therapeutic potential. While extensive mechanistic studies have been conducted on its closely related analogue, totarol, these provide valuable insights for future research on this compound. Totarol has been shown to exhibit antibacterial activity by potentially disrupting bacterial phospholipid membranes, perturbing interactions between membrane phospholipids, and inhibiting bacterial respiratory transport. Specifically, totarol inhibits oxygen consumption and respiratory-driven proton translocation in whole bacterial cells, as well as NADH oxidation in membrane preparations, by targeting enzymes like NADH-cytochrome c reductase, NADH-DPIP reductase, and NADH-CoQ reductase.
Crucially, this compound, along with totarol and totaradiol, has been identified as an inhibitor of the bacterial cell division protein FtsZ nih.govnih.gov. FtsZ is a central protein in bacterial cell division, forming the Z-ring at mid-cell and enabling septation, making it a novel target for developing new antibiotics nih.gov. Future research will focus on elucidating the precise binding sites, conformational changes, and downstream cellular effects of this compound on FtsZ, moving beyond the observations made for totarol. This will involve detailed molecular interaction studies, potentially utilizing advanced biophysical techniques and structural biology approaches to map the exact mechanism of FtsZ inactivation by this compound.
Synergistic Integration of Experimental and Computational Methodologies
The synergistic integration of experimental and computational methodologies is a powerful avenue for accelerating the understanding and development of this compound. Computational chemistry, particularly Density Functional Theory (DFT) studies, has already been applied to diterpenes, including this compound, to analyze reactivity and regioselectivity in reactions such as esterification. These theoretical analyses provide critical insights into the electronic properties and reaction pathways of this compound, complementing experimental observations.
Future research will increasingly leverage advanced in silico models, including molecular dynamics simulations, quantitative structure-activity relationship (QSAR) models, and artificial intelligence (AI)-based approaches, to predict this compound's properties, interactions, and potential biological activities. This integrated approach involves iterative cycles of computational prediction and experimental validation, refining models based on empirical data. Such methodologies can accelerate drug discovery by identifying promising candidates, predicting molecular interactions, and reducing the need for extensive laboratory experiments. The combination of computational design with wet-lab validation offers a comprehensive strategy to understand complex biological systems and uncover novel therapeutic targets.
| Computational Methodology | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Analyzing reactivity and regioselectivity in chemical reactions. | Deeper understanding of reaction mechanisms and product formation. |
| Molecular Dynamics Simulations | Simulating molecular interactions and conformational changes. | Elucidating binding mechanisms with biological targets like FtsZ. |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Identifying structural features crucial for desired effects and guiding modifications. |
| AI/Machine Learning | Analyzing large datasets for predictive modeling and pattern recognition. | Accelerating hit-to-lead optimization and target identification. |
Potential for Novel Applications in Chemical Biology
The unique properties of this compound, particularly its ability to inhibit bacterial FtsZ, position it for novel applications in chemical biology. Chemical biology focuses on developing and applying chemical tools to explore and manipulate biological systems, providing insights into disease mechanisms and facilitating drug discovery. Given this compound's established activity against FtsZ nih.govnih.gov, it holds significant promise as a chemical probe.
Future research could involve designing and synthesizing this compound derivatives as highly selective chemical probes to precisely modulate FtsZ activity in vitro and in vivo. Such probes would be invaluable for dissecting the intricacies of bacterial cell division, identifying potential allosteric binding sites on FtsZ, and understanding resistance mechanisms. Beyond FtsZ, chemical biology approaches could be employed to broadly screen this compound and its analogues against diverse biological targets, potentially uncovering new mechanisms of action or novel therapeutic applications in areas such as antimicrobial resistance, cancer, or other cellular processes. The development of fluorescent or affinity-tagged this compound probes could enable direct visualization of its cellular localization and target engagement, providing unprecedented molecular insights.
Q & A
Q. What are the established synthetic routes for Totarolone, and how do they ensure structural fidelity?
this compound is synthesized via epoxide/olefin/arene cyclization, as demonstrated in the efficient route for Totarol-related diterpenes . Key steps include:
- Epoxide ring formation from terpene precursors.
- Sequential oxidation and reduction to achieve stereochemical control.
- Validation via NMR and X-ray crystallography for purity and structural confirmation. Methodological Tip: Prioritize protocols that include detailed characterization data (e.g., H/C NMR, HPLC) to ensure reproducibility .
Q. How is this compound’s anti-lymphangiogenic activity quantified in vitro?
Standard assays include:
- Cell tube formation inhibition: Measure reductions in endothelial cell network length (e.g., 50% inhibition at 10 μM, 90% at 20 μM) .
- LDH cytotoxicity assay: Quantify lactate dehydrogenase release to distinguish specific activity from general toxicity (e.g., 3x baseline LDH at 20 μM) . Experimental Design Table:
| Concentration (μM) | Tube Length Inhibition (%) | LDH Release (Fold Change) |
|---|---|---|
| 10 | 50 | 1.5 |
| 20 | 90 | 3.2 |
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Chromatography: HPLC for purity assessment.
- Spectroscopy: MS for molecular weight confirmation; IR for functional group analysis.
- Crystallography: Resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its specificity for FtsZ inhibition while minimizing cytotoxicity?
- Approach: Synthesize analogs with variations in the phenolic ring or diterpene backbone.
- Evaluation: Use fluorescence polarization assays to measure FtsZ polymerization inhibition and correlate with cytotoxicity (LDH data) .
- Data Contradiction Alert: Anti-FtsZ activity may not directly correlate with cytotoxicity; iterative dose-response studies are critical .
Q. What frameworks guide the design of robust studies on this compound’s mechanisms?
- PICO Framework:
- Population: Bacterial strains (e.g., S. aureus) or cancer cell lines.
- Intervention: this compound concentration gradients.
- Comparison: Positive controls (e.g., Paclitaxel for microtubule disruption).
- Outcome: IC values, morphological changes.
Q. How should researchers resolve contradictions between anti-lymphangiogenic efficacy and cytotoxicity in this compound studies?
- Step 1: Conduct time-course experiments to differentiate early inhibitory effects from late-stage toxicity.
- Step 2: Use siRNA knockdown of FtsZ in control groups to isolate mechanism-specific outcomes .
- Step 3: Apply multivariate analysis to decouple variables influencing activity/toxicity ratios .
Q. What strategies improve the reproducibility of this compound’s biological activity across laboratories?
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Include detailed supplemental data on solvent preparation, compound storage, and assay temperatures .
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .
Data Analysis & Interpretation
Q. How can researchers leverage computational tools to predict this compound’s interactions with FtsZ?
- Molecular Docking: Use AutoDock Vina to model binding poses within FtsZ’s GTPase domain.
- MD Simulations: Assess stability of this compound-FtsZ complexes over 100-ns trajectories.
- Validation: Compare computational results with mutagenesis data (e.g., FtsZ residues critical for binding) .
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Non-linear Regression: Fit data to sigmoidal curves (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test: Compare multiple concentrations against controls.
- EC/IC Calculation: Use 4-parameter logistic models .
Ethical & Practical Considerations
Q. How do ethical guidelines apply to in vivo studies of this compound’s anti-cancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
